2-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole

概要

説明

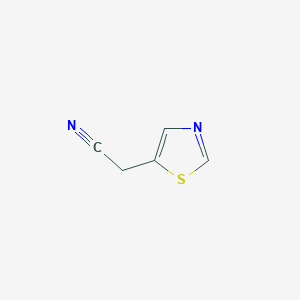

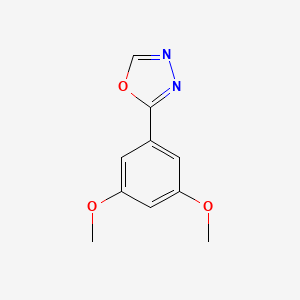

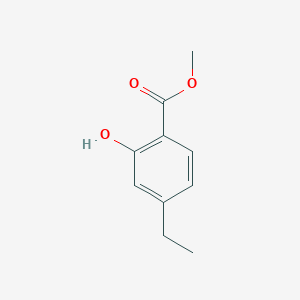

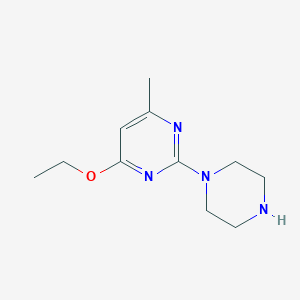

The compound “2-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole” is a type of organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The “3,5-Dimethoxyphenyl” part of the name indicates that there is a phenyl (benzene) ring attached to the oxadiazole ring, with methoxy (-OCH3) groups attached to the 3rd and 5th positions of the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar oxadiazole and phenyl rings, with the methoxy groups adding some steric bulk. The presence of the oxygen and nitrogen atoms in the oxadiazole ring would also introduce some polarity to the molecule .Chemical Reactions Analysis

In terms of reactivity, the oxadiazole ring is generally quite stable and resistant to hydrolysis. The methoxy groups could potentially be cleaved under acidic or basic conditions to yield hydroxyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole ring and the methoxy groups could enhance its solubility in polar solvents .科学的研究の応用

Anticancer Activity

The design and synthesis of 1,3,4-oxadiazole derivatives have been extensively explored for their potential anticancer properties. For instance, compounds bearing the 2-positioned 2,5-dimethoxyphenyl substituent have shown superior activity against human cancer cell lines, particularly breast cancer cells, highlighting their promise in anticancer drug development (Polkam et al., 2021).

Antimicrobial Activity

Research into 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives has identified some compounds with significant antimicrobial activity, comparable to commercial antibiotics. These findings suggest a potential for these compounds in treating infections caused by resistant strains (Mohana, 2013).

Antiproliferative and Antimicrobial Effects

1,3,4-Oxadiazole N-Mannich bases exhibit promising antimicrobial and anti-proliferative activities, with certain derivatives showing broad-spectrum antibacterial activities and potent action against Gram-positive bacteria. Additionally, their anti-proliferative activity against various cancer cell lines further underscores the therapeutic potential of these compounds (Al-Wahaibi et al., 2021).

Luminescent Properties

The spectral luminescent properties of oxadiazole derivatives have been studied, revealing high quantum yield luminescence in both polar and nonpolar solvents for compounds with specific substituents. This characteristic makes them suitable for applications in optical materials and devices (Mikhailov et al., 2018).

Electrical and Optical Applications

Substituted 2,5-diphenyl-1,3,4-oxadiazoles have been reported as luminescent materials in light-emitting diodes (LEDs), showcasing efficient blue and green emission. The development of these compounds for use in LEDs suggests their significance in advancing display and lighting technologies (Kaminorz et al., 2000).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds such as futibatinib have been found to target the Fibroblast Growth Factor Receptor (FGFR) pathway, which plays a key role in cell proliferation, differentiation, migration, and survival .

Mode of Action

For instance, Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 . It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket . Upon binding to FGFR, Futibatinib blocks FGFR phosphorylation and downstream signaling pathways .

Biochemical Pathways

Related compounds have been shown to affect pathways involving reactive oxygen species (ros) generation . For example, the synthetic chalcone derivative DPP23 exerts antitumor activity through ROS-mediated apoptosis in cancer cells .

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells . For instance, DPP23 has been found to exert antitumor activity through ROS-mediated apoptosis in cancer cells .

特性

IUPAC Name |

2-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-13-8-3-7(4-9(5-8)14-2)10-12-11-6-15-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKILQBDRRZIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)

![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)